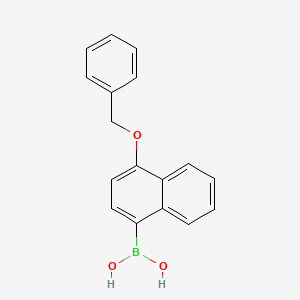

1-Benzyloxynaphthalene-4-boronic acid

Description

Significance of Arylboronic Acids in Contemporary Chemical Research

Arylboronic acids are a class of organoboron compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups. researchgate.net Their emergence as indispensable tools in organic synthesis is largely due to their unique combination of stability, low toxicity, and versatile reactivity. nih.gov These compounds are generally stable solids that are easy to handle and are often tolerant of air and moisture, which simplifies their use in various chemical transformations. nih.govmdpi.com

The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govwisdomlib.org This reaction, which forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide, has become a cornerstone of modern synthetic chemistry for constructing complex molecules, including pharmaceuticals and advanced materials. wisdomlib.orgresearchgate.net

Beyond their role as "mere" intermediates in cross-coupling reactions, the applications for arylboronic acids have expanded significantly. researchgate.net Their unique electronic and physicochemical properties have led to their use in diverse fields:

Medicinal Chemistry : Arylboronic acids are being investigated for various therapeutic applications, including as enzyme inhibitors, in neutron capture therapy, and as components in drug delivery systems. nih.govresearchgate.net The boronic acid group can form reversible covalent bonds with diols, a feature exploited in designing sensors for sugars and other biologically important molecules. mdpi.com

Materials Science : They serve as building blocks for developing supramolecular architectures and advanced materials with specific electronic properties suitable for devices like organic light-emitting diodes (OLEDs). researchgate.net

Analytical Chemistry : Their utility extends to analytical applications such as in chromatography, electrophoresis, and as probes for detecting and quantifying various chemical species. researchgate.netdntb.gov.ua

The properties of arylboronic acids can be finely tuned by changing the substituents on the aromatic ring, making them a highly versatile class of molecules for chemical research. researchgate.netdntb.gov.ua

The Naphthalene (B1677914) Scaffold in Organoboron Chemistry

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a privileged structure in chemistry, particularly in the realm of medicinal chemistry. nih.govekb.eg It is an extensively explored aromatic system found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Several FDA-approved drugs, such as propranolol, naproxen, and bedaquiline, are based on the naphthalene core, underscoring its importance as a building block in drug discovery. nih.govekb.eg

When a boronic acid functionality is incorporated into the naphthalene scaffold, it creates a powerful and versatile molecular building block that combines the reactivity of the boronic acid with the unique properties of the naphthalene ring system. researchgate.net The extended π-conjugated system of naphthalene influences the electronic environment of the boronic acid group, which can affect its reactivity in synthetic transformations like the Suzuki coupling. researchgate.net This fusion of functionalities allows for the synthesis of complex, polycyclic aromatic structures that are of significant interest in materials science and pharmaceutical development. digitellinc.com The inherent biological activities associated with the naphthalene moiety also make naphthalene-boronic acids attractive starting points for the design of novel therapeutic agents. nih.gov

Research Imperatives for 1-Benzyloxynaphthalene-4-boronic Acid as a Molecular Building Block

This compound is a specific derivative that has garnered interest as a specialized molecular building block. researchgate.netrsc.org Its structure combines the naphthalene-boronic acid core with a benzyloxy group, which provides an additional layer of functionality and steric influence.

| Property | Value |

|---|---|

| CAS Number | 183170-90-3 chemicalbook.com |

| Molecular Formula | C17H15BO3 chemicalbook.com |

| Molecular Weight | 278.11 g/mol chemicalbook.com |

| Synonyms | (4-(Benzyloxy)naphthalen-1-yl)boronic acid, (4-phenylmethoxynaphthalen-1-yl)boronic Acid |

The research imperatives for this compound stem from its potential applications in several key areas, driven by its unique trifunctional structure (boronic acid, naphthalene, and benzyl (B1604629) ether).

Key Research Applications:

Synthetic Chemistry : The primary use of this compound is as a reagent in Suzuki-Miyaura coupling reactions. It enables the efficient synthesis of complex biaryl compounds under mild conditions, making it a versatile tool for constructing larger molecular architectures.

Biological Research : Studies have shown that pendant boronic acids, such as this compound, can play a role in protease inhibition. The boronic acid moiety can form boronate esters with cellular saccharides, a mechanism that could be harnessed to enhance the delivery of therapeutic agents like protein toxins into cells for targeted drug delivery systems.

Material Science : The electronic properties conferred by the naphthalene core make this compound a candidate for use in optoelectronic devices. Specifically, its ability to form stable films suggests potential applications in the development of OLEDs. Furthermore, the reversible binding properties of the boronic acid group allow it to be used in the development of sensors, particularly for detecting compounds containing diols.

| Application Area | Specific Use | Key Benefit |

|---|---|---|

| Synthetic Chemistry | Suzuki–Miyaura Coupling | Efficient formation of biaryl compounds |

| Biological Research | Protease Inhibition / Drug Delivery | Potential as a targeted therapeutic agent |

| Material Science | OLEDs and Sensors | Enhanced electronic and binding properties |

The continued investigation of this compound as a molecular building block is driven by its demonstrated utility and the potential for discovering new applications in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name |

(4-phenylmethoxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BO3/c19-18(20)16-10-11-17(15-9-5-4-8-14(15)16)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNWPEUXFDDPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)OCC3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Transformative Applications of 1 Benzyloxynaphthalene 4 Boronic Acid in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

1-Benzyloxynaphthalene-4-boronic acid is a versatile reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds. These reactions are valued for their broad substrate scope and functional group tolerance. nih.govnih.gov

The Suzuki-Miyaura coupling is a powerful method for constructing C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is noted for its mild conditions and the low toxicity of its reagents. nih.gov

This compound readily participates in Suzuki-Miyaura coupling reactions with a variety of aryl and vinyl halides (I, Br, Cl) and pseudohalides (such as triflates). These reactions lead to the formation of biaryl and aryl-alkene structures, which are prevalent in pharmaceuticals and advanced materials. The reactivity of the halide partner generally follows the order I > Br > Cl. Aryl iodides are highly reactive and can couple under mild conditions, often at room temperature or slightly elevated temperatures. researchgate.net Aryl bromides also exhibit good reactivity, while aryl chlorides, being less reactive, may necessitate more forcing conditions or specialized catalyst systems to achieve efficient coupling. researchgate.net

For instance, the coupling of this compound with an aryl bromide would yield a substituted benzyloxynaphthyl-aryl product, a key step in the synthesis of more complex molecular architectures. The reaction's success is contingent on the appropriate choice of catalyst, ligand, base, and solvent.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Halides with Phenylboronic Acid (Illustrative Examples)

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Mag-IL-Pd (0.025) | K2CO3 | Water | 60 | 4-6 | High |

| 2 | Bromobenzene | Mag-IL-Pd (0.025) | K2CO3 | Water | 60 | 6-7.5 | High |

| 3 | Chlorobenzene | Mag-IL-Pd (0.2) | K2CO3 | t-BuOH-H2O (1:1) | 80 | 24 | Moderate |

This table illustrates the general trend in reactivity of aryl halides in Suzuki-Miyaura coupling reactions, as described in the literature. researchgate.net Specific conditions for this compound would require experimental optimization.

The choice of palladium catalyst and, crucially, the associated ligand is paramount for the success of Suzuki-Miyaura couplings involving sterically hindered or electronically challenging substrates. Ligands play a critical role in stabilizing the palladium catalyst, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing both reactivity and selectivity. nih.govscilit.com

For coupling reactions with this compound, which possesses a bulky substituent, ligands designed to promote the coupling of sterically demanding partners are often employed. Electron-rich and bulky phosphine (B1218219) ligands, such as SPhos and XPhos, have demonstrated high efficacy in promoting challenging Suzuki-Miyaura reactions, even at low catalyst loadings. nih.gov These ligands enhance the rate of oxidative addition and reductive elimination, enabling the coupling of unreactive aryl chlorides and the synthesis of highly substituted biaryls. nih.gov The development of water-soluble ligands has also enabled these reactions to be performed in aqueous media, offering environmental benefits. scihorizon.com

Table 2: Common Ligands for Enhancing Suzuki-Miyaura Coupling Reactions

| Ligand Name | Key Features | Typical Applications |

| SPhos | Bulky, electron-rich biaryl phosphine | Coupling of aryl/heteroaryl chlorides, synthesis of hindered biaryls. nih.gov |

| XPhos | Similar to SPhos, highly active | General catalyst for various Suzuki-Miyaura couplings. scihorizon.com |

| Triphenylphosphine (PPh3) | Simple, widely used | General purpose, effective for benzylic phosphates. organic-chemistry.org |

| CataCXium A | Palladacycle | Effective for couplings on unprotected ortho-bromoanilines. nih.gov |

| TXPTS | Trisulfonated aryl phosphine | Aqueous-phase coupling of alkyl halides. nih.gov |

This table summarizes information on various ligands and their applications in Suzuki-Miyaura cross-coupling reactions based on literature findings.

While traditionally focused on sp2-sp2 carbon bond formation, significant advancements have expanded the scope of the Suzuki-Miyaura reaction to include the coupling of sp3-hybridized alkyl partners. mdpi.com The coupling of this compound with alkyl halides or their derivatives presents a direct route to alkylated naphthalene (B1677914) systems. These reactions are more challenging due to issues like β-hydride elimination, a common side reaction with alkyl halides. nih.gov

To overcome these challenges, specialized catalytic systems have been developed. The use of specific ligands, such as those that promote rapid reductive elimination, is crucial. nih.gov Furthermore, the nature of the alkylboron reagent can significantly impact the reaction's success, with alkylboronic esters and potassium alkyltrifluoroborates often being preferred over alkylboronic acids due to their increased stability and reactivity. nih.govnih.gov Recent developments have even enabled these couplings to be performed in aqueous media, further broadening their applicability. nih.gov

Beyond palladium, other transition metals can catalyze C-C bond-forming reactions involving boronic acids.

Rhodium catalysts are effective in promoting the conjugate addition (1,4-addition) of arylboronic acids, such as this compound, to α,β-unsaturated carbonyl compounds (enones). nih.gov This reaction results in the formation of a new C-C bond at the β-position of the carbonyl group, providing a powerful method for the synthesis of functionalized ketones. nih.govresearchgate.net

The development of chiral ligands for rhodium has enabled highly enantioselective versions of this reaction, allowing for the synthesis of chiral molecules with high optical purity. nih.govcore.ac.uk These chiral products are valuable intermediates in the synthesis of natural products and pharmaceuticals. core.ac.uk The reaction conditions, including the choice of rhodium precursor, ligand, and base, are critical for achieving high yields and enantioselectivities. nih.gov

Carbon-Heteroatom Bond Formations

The formation of carbon-heteroatom bonds is a fundamental process in organic synthesis, enabling the construction of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and polymers. Boronic acids are pivotal reagents in this field, participating in various cross-coupling reactions to form bonds between carbon and atoms such as nitrogen, oxygen, and sulfur.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a powerful copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol to yield the corresponding N-aryl or O-aryl product. A key advantage of the Chan-Lam coupling is its operational simplicity, as it can often be conducted under mild conditions, using air as the oxidant.

The benzyloxy group on the naphthalene ring of this compound is generally stable under these conditions, making it a suitable substrate for such transformations. The coupling of this boronic acid with a generic primary amine (R-NH₂) or alcohol (R-OH) would be expected to proceed as illustrated below, yielding N-(4-(benzyloxy)naphthalen-1-yl) and 1-(benzyloxy)-4-phenoxy-naphthalene derivatives, respectively.

General Reaction Scheme for Chan-Lam Coupling

N-Arylation: this compound + R-NH₂ --(Cu(OAc)₂, Base, Solvent)--> N-(4-(benzyloxy)naphthalen-1-yl)-R-amine

O-Arylation: this compound + R-OH --(Cu(OAc)₂, Base, Solvent)--> 1-(benzyloxy)-4-(R-oxy)naphthalene

| Catalyst | Base | Solvent | Heteroatom Source | Product Type |

| Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Primary/Secondary Amine | N-Aryl Amine |

| Cu(OAc)₂ | Et₃N | Toluene | Phenol | O-Aryl Ether |

| CuCl₂ | K₃PO₄ | DMF | Imidazole | N-Aryl Heterocycle |

Utility as a Synthon for Complex Molecular Architectures

Beyond carbon-heteroatom bond formation, this compound serves as a critical synthon for the construction of complex molecular frameworks. The boronic acid functionality is a versatile handle for introducing the 1-benzyloxynaphthalene moiety into larger molecules, most notably through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for creating carbon-carbon bonds.

The 1-benzyloxy-4-naphthyl substructure is a key component in various compounds of medicinal and material interest. The benzyloxy group can serve as a protecting group for the naphthol functionality, which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group for further functionalization. This strategy is invaluable in multi-step total synthesis.

For example, in the synthesis of a hypothetical complex natural product or a functional material containing a substituted aminonaphthol core, this compound could be coupled with a suitable aryl or vinyl halide/triflate via a Suzuki-Miyaura reaction. Subsequent functional group manipulations, including a Chan-Lam coupling at a different position or deprotection of the benzyl (B1604629) group, would then lead to the final complex architecture.

| Coupling Partner (Ar-X) | Catalyst System | Base | Solvent | Product: 1-(Benzyloxy)-4-aryl-naphthalene |

| 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 1-(Benzyloxy)-4-(4-methoxyphenyl)naphthalene |

| 3-Bromopyridine | PdCl₂(dppf) | K₂CO₃ | Dioxane | 1-(Benzyloxy)-4-(pyridin-3-yl)naphthalene |

| Vinyl triflate | Pd₂(dba)₃ / SPhos | CsF | THF | 1-(Benzyloxy)-4-vinylnaphthalene |

The utility of this compound as a synthon is thus twofold: it provides a robust method for constructing a key biaryl linkage and carries a protected hydroxyl group that can be unmasked for subsequent chemical transformations, making it an indispensable tool in the arsenal (B13267) of synthetic organic chemists.

Catalytic Roles of Naphthalene Boronic Acid Derivatives

Boronic Acid Catalysis (BAC) Mechanisms

The fundamental mechanism of Boronic Acid Catalysis (BAC) involves the interaction of the electron-deficient boron center with Lewis basic functional groups. This interaction modulates the reactivity of the substrate, facilitating reactions that would otherwise require harsh conditions or stoichiometric activators.

Activation of Hydroxy and Carbonyl Functional Groups

Boronic acids excel at activating hydroxy groups in alcohols and carboxylic acids. rsc.org This activation occurs through the formation of a boronate ester intermediate. In the case of a carboxylic acid, this complexation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org Similarly, alcohols can be activated to facilitate their departure as a leaving group, forming a carbocation intermediate that can be trapped by nucleophiles. rsc.org While less common, boronic acids can also activate carbonyl groups by coordinating to the carbonyl oxygen, enhancing its electrophilic character.

Electrophilic and Nucleophilic Modes of Activation

Boronic acid catalysis can proceed through two distinct modes of activation: electrophilic and nucleophilic.

Electrophilic Activation: In this mode, the boronic acid catalyst enhances the electrophilicity of a functional group. For instance, the activation of a carboxylic acid for amidation or an alcohol for Friedel-Crafts reactions are prime examples of electrophilic activation. rsc.org The boronic acid essentially acts as a transient protecting group that transforms the hydroxyl into a better leaving group. rsc.org

Nucleophilic Activation: Conversely, boronic acids can activate substrates as nucleophiles. This is often observed in reactions involving diols or sugars, where the formation of a tetrahedral boronate adduct increases the nucleophilicity of the oxygen atoms. rsc.org

Specific Catalytic Transformations

The mechanistic principles of BAC translate into practical applications in several key synthetic transformations. While the specific use of 1-Benzyloxynaphthalene-4-boronic acid is not documented for these reactions, the performance of other arylboronic acids provides a basis for its potential utility.

Amide Bond Formation

Arylboronic acids are well-established catalysts for the direct condensation of carboxylic acids and amines to form amides, a process that avoids the need for stoichiometric coupling reagents. ucl.ac.ukethz.ch The catalytic cycle is believed to involve the activation of the carboxylic acid by the boronic acid to form an acyloxyboronate species. This intermediate is highly electrophilic and readily undergoes nucleophilic attack by an amine to form the amide bond, regenerating the boronic acid catalyst. ethz.ch The efficiency of the catalyst can be influenced by substituents on the aryl ring.

| Reaction | Catalyst Type | Key Intermediate | Benefit |

| Amide Formation | Arylboronic Acids | Acyloxyboronate | Avoids stoichiometric activators |

Friedel-Crafts Benzylation Reactions

Boronic acid catalysis is also employed in Friedel-Crafts benzylation reactions, using benzylic alcohols as alkylating agents instead of the more traditional but toxic benzyl (B1604629) halides. rsc.orgualberta.cabeilstein-journals.org The boronic acid catalyst activates the benzylic alcohol by forming a boronate ester, which facilitates the departure of the hydroxyl group to generate a carbocation intermediate. rsc.orgualberta.ca This electrophilic intermediate is then intercepted by an arene nucleophile to form the C-C bond, yielding the diarylmethane product. rsc.org Electron-deficient arylboronic acids are often more effective in this transformation due to their higher Lewis acidity. ualberta.ca

| Reaction | Catalyst Type | Alcohol Activation | Product |

| Friedel-Crafts Benzylation | Electron-Deficient Arylboronic Acids | Formation of boronate ester, leading to carbocation | Diarylalkanes |

Rearrangement Reactions

Boronic acids have been shown to catalyze certain rearrangement reactions, such as the Beckmann rearrangement of oximes and the 1,3-transposition of allylic alcohols. ualberta.cathieme-connect.de In the case of the Beckmann rearrangement, ortho-functionalized arylboronic acids can activate the oxime N-OH bond, facilitating the rearrangement to form an amide. ualberta.caresearchgate.net For allylic alcohol rearrangements, electron-poor boronic acids catalyze the 1,3-transposition, likely proceeding through an SN2' or SN1' type mechanism involving a boronate intermediate. thieme-connect.de

| Rearrangement | Catalyst Type | Substrate | Mechanism |

| Beckmann | ortho-Carboxyester Arylboronic Acids | Oximes | Activation of N-OH bond |

| 1,3-Transposition | Electron-Poor Arylboronic Acids | Allylic Alcohols | SN1'/SN2' via boronate intermediate |

Asymmetric Catalysis with Chiral Boronic Acid Scaffolds

The development of asymmetric catalysis is fundamental to modern chemistry, particularly in the synthesis of pharmaceuticals and bioactive molecules, where specific stereoisomers are required. Chiral boronic acid scaffolds have emerged as versatile components in the design of catalysts that can induce high levels of enantioselectivity. nih.govacs.org The core principle involves the use of a chiral ligand or catalyst that interacts with the substrates to preferentially form one enantiomer of the product over the other.

The structure of the boronic acid, including the naphthalene (B1677914) backbone, can be modified to create a chiral environment. This is often achieved by incorporating chiral auxiliaries or by designing molecules with inherent axial chirality, such as those derived from BINOL (1,1'-Bi-2-naphthol). acs.org These chiral scaffolds can coordinate with a metal center or act as organocatalysts, influencing the stereochemical outcome of a reaction.

Recent research has highlighted several successful applications of chiral boronic acids in enantioselective synthesis:

Conjugate Additions: Chiral BINOL-derived catalysts have been used for the enantioselective conjugate addition of organic boronic acids to β-silyl-α,β-unsaturated ketones. This method yields β-silyl carbonyl compounds with excellent enantioselectivities (up to 98% ee). acs.orgacs.org The catalyst, a chiral biphenol, forms a complex with the boronic acid, which then reacts with the unsaturated ketone in a stereocontrolled manner. acs.org

C-N Bond Formation: Copper-catalyzed N-alkylation using chiral diamine ligands has enabled the enantioselective synthesis of α-aminoboronic acid derivatives. nih.gov This modular approach allows for the coupling of readily available carbamates and racemic α-chloroboronate esters to produce enantioenriched products that are valuable building blocks in medicinal chemistry. nih.gov

Benzoxaborole Synthesis: An organocatalytic, enantioselective synthesis of 3-substituted benzoxaboroles has been developed using cinchona alkaloid-based chiral catalysts. The reaction proceeds via an asymmetric oxa-Michael addition, achieving good yields and excellent enantioselectivities (up to 99%). rsc.org

The effectiveness of these catalytic systems often depends on the precise structure of the chiral ligand and the reaction conditions. The table below summarizes key findings in asymmetric catalysis utilizing chiral boronic acid derivatives.

| Catalyst/Ligand Type | Reaction Type | Substrates | Enantioselectivity (ee) | Reference |

| (R)-3,3'-(3,5-(CF3)2-C6H3)2-BINOL | Conjugate Addition | Organic boronic acids, β-silyl-α,β-unsaturated ketones | Up to 98% | acs.org |

| Copper/Chiral Diamine | N-Alkylation | Carbamates, racemic α-chloroboronate esters | Up to 94% | nih.gov |

| Cinchona Alkaloid-based Amino-squaramide | Oxa-Michael Addition | α-formyl boronic acids | Up to 99% | rsc.org |

| Chiral Biphenol | Nucleophilic Addition | Aryl, vinyl, and alkynyl boronates, acyl imines | Not specified | nih.gov |

These examples demonstrate the power of incorporating chirality into boronic acid scaffolds to control the stereochemical outcome of chemical transformations. nih.govacs.orgrsc.orgnih.gov

Boron in Designer Enzymes and Biocatalysis

A groundbreaking frontier in catalysis is the integration of non-biological elements into enzymes to create "designer enzymes" with new-to-nature reactivity. sciencelink.netesrf.fr Boron, an element not utilized in natural enzymes, has become a key target for this research due to the unique chemical possibilities offered by boronic acids. sciencelink.netscitechdaily.com By genetically encoding a boron-containing non-canonical amino acid, such as para-boronophenylalanine (pBoF), into a protein scaffold, scientists can create novel biocatalysts. sciencelink.netchemrxiv.org

This approach merges the versatile reactivity of boron chemistry with the exceptional selectivity and efficiency of enzymes. esrf.frscitechdaily.com The protein environment provides a precisely defined chiral pocket around the boron catalytic site, enabling high stereoselectivity that is difficult to achieve with conventional boron catalysts in organic chemistry. sciencelink.netesrf.fr Furthermore, biocatalysis operates under mild, environmentally friendly conditions, typically using water as a solvent at lower temperatures, aligning with the principles of green chemistry. sciencelink.netscitechdaily.com

Key developments in this field include:

Creation of the First Boron Enzyme: Researchers have successfully incorporated a boronic acid into an enzyme, creating a biocatalyst for reactions not found in nature. sciencelink.net This "boron enzyme" catalyzes the stereoselective condensation of α-hydroxyketones with hydroxylamine (B1172632) to form an oxime. sciencelink.net

Directed Evolution: Once the boronic acid is incorporated, the enzyme's efficiency and selectivity can be significantly enhanced through directed evolution. scitechdaily.com This process involves creating mutations in the protein's amino acid sequence and selecting for variants with improved catalytic properties, leading to natural-enzyme-like enantioselectivities. chemrxiv.orgresearchgate.net

Mechanism and Application: The unique activation mode of the boron catalytic site within the enzyme has been confirmed using X-ray crystallography, mass spectrometry, and NMR spectroscopy. chemrxiv.orgresearchgate.net A key finding is that a nearby lysine (B10760008) residue can form a hybrid catalytic dyad with the boronic acid, which is crucial for catalytic activity in the kinetic resolution of α-hydroxythioesters. nih.gov

Self-Sufficient Biocatalysis: Boronic acids are also being used to improve the practicality of biocatalysis. By functionalizing supports with boronic acids, researchers can immobilize adenylated cofactors (like NADH) through reversible covalent bonds with the ribose diol groups. acs.org This creates self-sufficient heterogeneous biocatalysts where both the enzyme and the cofactor can be reused, overcoming a major limitation in industrial bioprocesses. acs.org

The development of boron-containing designer enzymes represents a significant step towards programmable biocatalysis, opening pathways to new chemical transformations and more sustainable manufacturing processes. scitechdaily.comchemrxiv.org

| Research Area | Key Innovation | Example Reaction | Significance | Reference |

| Designer Enzyme Creation | First genetically encoded boron-containing enzyme. | Kinetic resolution of hydroxyketones by oxime formation. | Unlocks new-to-nature catalytic reactivity with high enantioselectivity. | sciencelink.netchemrxiv.orgresearchgate.net |

| Hybrid Catalytic Dyad | Incorporation of a boron-containing amino acid alongside a key lysine residue. | Kinetic resolution of α-hydroxythioesters. | Demonstrates cooperative catalysis within the enzyme active site for improved activity. | nih.gov |

| Self-Sufficient Biocatalysis | Immobilization of cofactors on boronic acid-functionalized supports. | Reductive aminations. | Enables reusability of enzymes and cofactors, enhancing sustainability. | acs.org |

Applications in Medicinal Chemistry Research and Drug Discovery Building Blocks

1-Benzyloxynaphthalene-4-boronic Acid as a Key Synthetic Intermediate for Pharmaceutical Development

Boronic acids are fundamental reagents in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. This reaction is widely employed in the pharmaceutical industry to construct complex molecular architectures from simpler, more readily available precursors. In this context, this compound can serve as a crucial building block for introducing the 1-benzyloxynaphthalene moiety into a target molecule. This large, aromatic group can significantly influence the pharmacological properties of a compound, including its binding affinity for biological targets and its pharmacokinetic profile.

The versatility of the Suzuki-Miyaura coupling allows for the connection of the naphthalene (B1677914) core of this compound to a wide array of other molecular fragments, including various aromatic and heteroaromatic rings. This flexibility enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of a lead compound by creating a library of analogues with diverse substitutions.

| Reaction Type | Role of this compound | Significance in Pharmaceutical Development |

| Suzuki-Miyaura Coupling | Arylating agent | Construction of complex biaryl and heteroaryl structures central to many drug scaffolds. |

| Chan-Lam Coupling | Coupling partner | Formation of carbon-heteroatom bonds (C-N, C-O, C-S), expanding the diversity of accessible compounds. |

Design Principles for Boronic Acid-Containing Bioactive Molecules

The design of bioactive molecules incorporating a boronic acid, such as this compound, is guided by several key principles. A primary strategy involves the use of the boronic acid moiety as a bioisostere for other functional groups, most notably carboxylic acids. This substitution can lead to improved cell permeability, enhanced metabolic stability, and altered binding interactions with the target protein.

Furthermore, the benzyloxynaphthalene portion of the molecule provides a large, rigid scaffold that can be strategically functionalized to optimize interactions with a biological target. The benzyl (B1604629) group offers a point for modification to fine-tune steric and electronic properties, while the naphthalene ring system can engage in π-stacking and other non-covalent interactions within a protein's binding pocket.

Investigation of Molecular Recognition Mechanisms

The boronic acid functional group is a unique chemical entity that can participate in specific and often reversible covalent interactions. This property is central to its utility in molecular recognition and the design of targeted therapies.

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters. This interaction is particularly relevant in a biological context due to the prevalence of diol-containing molecules, such as saccharides and glycoproteins, on cell surfaces and in signaling pathways. The formation of these boronate esters is typically pH-dependent, allowing for the design of systems that can target specific cellular environments. While specific studies on this compound are not prevalent, its boronic acid moiety is expected to exhibit this characteristic diol-binding behavior.

Boronic acids are well-established inhibitors of serine proteases and other enzymes. The boron atom acts as a Lewis acid, accepting a pair of electrons from a nucleophilic serine or threonine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct that mimics the transition state of the enzymatic reaction, thereby blocking the enzyme's catalytic activity. The large benzyloxynaphthalene group of this compound could serve to anchor the molecule within the active site of a target enzyme, enhancing its inhibitory potency and selectivity.

Integration into Non-Canonical Amino Acid Synthesis

The development of non-canonical amino acids (ncAAs) is a burgeoning field in chemical biology and drug discovery. These unnatural building blocks can be incorporated into peptides and proteins to introduce novel functionalities. Boronic acid-containing amino acids, such as p-boronophenylalanine, have been genetically encoded and incorporated into proteins, enabling new methods for protein labeling, purification, and the creation of novel biocatalysts. This compound could potentially be functionalized to create a novel ncAA, which would introduce a large, fluorescent, and diol-responsive side chain into a peptide or protein.

Strategies for Modifying Selectivity and Pharmacokinetic Characteristics through Boronic Acid Introduction

The introduction of a boronic acid group can have a profound impact on the selectivity and pharmacokinetic properties of a drug candidate. The ability of boronic acids to form reversible covalent bonds can be exploited to enhance selectivity for a target protein over other structurally related proteins. By designing the scaffold of the molecule to favor interaction with the specific microenvironment of the target's active site, the efficiency of boronate adduct formation can be increased for the intended target.

From a pharmacokinetic perspective, the boronic acid moiety can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the hydroxyl groups on the boronic acid can increase polarity and water solubility, which may affect how the compound is absorbed and distributed throughout the body. Furthermore, the reversible binding to diols on glycoproteins could modulate the compound's half-life and tissue distribution.

Supramolecular Chemistry and Advanced Materials Science Applications

Design of Dynamic Covalent Networks via Boronic Ester Formation

The formation of boronic esters through the reaction of boronic acids with diols is a powerful strategy for constructing dynamic covalent networks (DCNs). nih.govnih.gov These networks are characterized by their ability to form and break bonds reversibly, allowing for self-healing, adaptability, and responsiveness to external stimuli. mdpi.com While specific studies detailing the use of 1-Benzyloxynaphthalene-4-boronic acid in DCNs are not prevalent, the principles of boronic ester formation are directly applicable. The naphthalene (B1677914) and benzyl (B1604629) groups would introduce significant steric bulk and opportunities for π-π stacking interactions within the network, influencing its topology, porosity, and mechanical properties. nih.gov The reversible nature of the boronic ester linkage allows for the network to be assembled under thermodynamic control, leading to well-defined and error-correcting structures. researchgate.net

Table 1: Key Factors in Boronic Ester-Based Dynamic Covalent Network Design

| Parameter | Influence on Network Properties | Rationale |

| Diol Linker | Geometry, flexibility, and functionality of the network | The structure of the diol co-monomer dictates the distance and orientation between boronic acid nodes. |

| Solvent | Affects reaction equilibrium and network swelling | The equilibrium between the free boronic acid/diol and the boronic ester can be shifted by the solvent. |

| pH | Controls the rate of boronic ester exchange | The formation and hydrolysis of boronic esters are pH-dependent, allowing for external control over network dynamics. nih.gov |

| Temperature | Influences the kinetics and thermodynamics of bond exchange | Higher temperatures can accelerate bond exchange, leading to faster network rearrangement and healing. |

Mechanically Interlocked Molecules (MIMs) and Rotaxanes Based on Boronic Acids

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are architectures where molecules are linked topologically without a covalent bond. researchgate.net The synthesis of these complex structures often relies on templated reactions, where a recognition motif brings the components together before the final interlocking step. Dynamic covalent chemistry involving boronic acids has emerged as a valuable tool for templating the formation of MIMs. diva-portal.orgnih.gov A boronic acid can be used to "clasp" a diol-containing thread, pre-organizing the components for a subsequent ring-closing reaction to form a rotaxane. researchgate.netrsc.org

In the context of this compound, its bulky nature could serve as an effective "stopper" unit in a rotaxane, preventing the dethreading of the macrocycle. Furthermore, the naphthalene moiety could participate in non-covalent interactions with the macrocycle, influencing the shuttling behavior in a molecular switch. While specific examples utilizing this compound are not documented, its structural motifs are well-suited for such applications.

Development of Supramolecular Polymers, Gels, and Frameworks

The principles of dynamic covalent chemistry with boronic acids extend to the creation of supramolecular polymers, gels, and frameworks. deakin.edu.aursc.org These materials are held together by reversible boronic ester linkages, imparting them with stimuli-responsive and self-healing properties.

Supramolecular Polymers: The reversible polymerization of difunctional boronic acids and diols can lead to linear or branched supramolecular polymers. The properties of these polymers can be tuned by altering the monomer structure and external conditions.

Gels: Crosslinking polymers bearing diol or boronic acid functionalities can result in the formation of hydrogels or organogels. These gels can exhibit responsiveness to pH, glucose, and other stimuli that affect the boronic ester equilibrium. researchgate.net The incorporation of this compound would likely lead to the formation of organogels due to its hydrophobic nature.

Frameworks: Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures. The directional and reversible nature of boronic ester formation makes it an ideal reaction for the synthesis of boronate-based COFs. The large aromatic surface of this compound could contribute to the formation of porous frameworks with high surface areas, suitable for applications in gas storage and catalysis.

Functional Materials with Responsive Properties

A key advantage of materials based on boronic ester linkages is their inherent responsiveness to a variety of stimuli. nih.govnih.gov This responsiveness stems from the dynamic nature of the boronic ester bond, which can be influenced by changes in the local environment.

Table 2: Stimuli-Responsiveness of Boronic Acid-Based Materials

| Stimulus | Mechanism of Response | Potential Application |

| pH | The boronic acid-boronate ester equilibrium is highly pH-dependent. Acidic conditions favor hydrolysis, while basic conditions favor ester formation. | pH-triggered drug release, sensors. nih.gov |

| Saccharides | Competitive binding of saccharides (which are diols) can displace the original diol linker, leading to a change in material properties. | Glucose sensors, self-regulated insulin (B600854) delivery systems. researchgate.net |

| Reactive Oxygen Species (ROS) | Certain boronic acids can be oxidized by ROS, leading to the cleavage of the boronic ester linkage. | ROS-responsive drug delivery in disease states. |

| Temperature | The kinetics of boronic ester exchange are temperature-dependent, allowing for thermally induced changes in material properties like viscosity and self-healing efficiency. mdpi.com | Thermally responsive actuators, reprocessable materials. |

The benzyloxy group in this compound could potentially be cleaved under specific chemical conditions, providing an additional pathway for material degradation or functionalization.

Host-Guest Recognition and Self-Assembly Processes

The naphthalene core of this compound provides a platform for host-guest interactions, particularly with electron-deficient aromatic guest molecules through π-π stacking. nih.govresearchgate.net The formation of boronic esters can be used to pre-organize molecular components into specific geometries, creating well-defined cavities for guest binding. researchgate.net

For instance, the self-assembly of this compound with a suitable diol could lead to the formation of macrocycles or cages. The interior of these structures, lined with the naphthalene units, would provide a hydrophobic environment capable of encapsulating complementary guest molecules. The benzyloxy groups would be positioned on the exterior of such assemblies, influencing their solubility and interactions with the surrounding medium. The principles of self-assembly driven by boronic ester formation, coupled with non-covalent host-guest interactions, offer a pathway to complex and functional supramolecular systems. nih.govmdpi.com

Fluorescence and Sensor Development Research

Principles of Boronic Acid-Based Fluorescence Sensing

The foundation of boronic acid-based fluorescence sensing lies in the ability of the boronic acid group to interact specifically and reversibly with compounds containing cis-1,2- or cis-1,3-diol functionalities. nih.govrsc.org As Lewis acids, boronic acids can covalently bind with these diols to form five- or six-membered cyclic boronate esters. nih.govrsc.org This binding event is often accompanied by significant changes in the fluorescence properties of the molecule, forming the basis for detection. nih.govrsc.org This principle allows for the development of sensors for a wide range of biologically important molecules, including carbohydrates, catecholamines, and certain glycoproteins. nih.govelectrochemsci.org

The formation of a boronate ester upon binding a diol-containing analyte directly alters the electronic properties of the boronic acid group, which in turn modulates the photophysical characteristics of the attached fluorophore. The boron atom undergoes a change in hybridization from a neutral, sp²-hybridized trigonal planar state to an anionic, sp³-hybridized tetrahedral state. rsc.org This change in the electronic nature of the boron center can influence the fluorescence of the molecule through several established mechanisms:

Photoinduced Electron Transfer (PET): In many sensor designs, the boronic acid moiety can act as a quencher of the fluorophore's excited state through a PET mechanism. The lone pair of electrons on a nearby atom (like a tertiary amine) can be transferred to the excited fluorophore, quenching its fluorescence. Upon binding a diol, the formation of the anionic boronate ester can inhibit this PET process, leading to a "turn-on" of fluorescence. acs.org

Intramolecular Charge Transfer (ICT): The electronic properties of the boronic acid group can influence the ICT character of the fluorophore. nih.gov The neutral boronic acid group typically acts as an electron-withdrawing group. When it converts to the anionic boronate ester, its electron-donating ability increases. This shift can cause a change in the energy of the ICT excited state, resulting in a shift in the emission wavelength and/or a change in fluorescence intensity. nih.gov

Förster Resonance Energy Transfer (FRET): In more complex sensor assemblies, two different fluorophores (a donor and an acceptor) can be used. The binding of an analyte to a boronic acid receptor can alter the distance or orientation between the two fluorophores, modulating the efficiency of FRET and resulting in a ratiometric signal change. nih.govrsc.org

The naphthalene (B1677914) scaffold, which forms the core of 1-Benzyloxynaphthalene-4-boronic acid, is a widely used fluorophore in sensor design due to its favorable photophysical properties. researchgate.net Naphthalene derivatives are known for their high quantum yields, good stability, and sensitivity of their emission properties to the local environment. researchgate.net The fluorescence of naphthalene can be significantly influenced by the type and position of substituents on its aromatic rings. rsc.org For instance, the introduction of electron-donating groups, such as an amino or alkoxy group (like the benzyloxy group in the title compound), can modulate the emission wavelength and intensity, often through an ICT mechanism. rsc.org While unsubstituted naphthalene has a relatively low fluorescence quantum yield, strategic substitution can greatly enhance its performance as a reporter in sensing applications. rsc.org

Design Strategies for Selective Analyte Recognition

Achieving selectivity for a specific analyte from a mixture of structurally similar molecules is a critical challenge in sensor design. For boronic acid-based sensors, selectivity is often governed by the binding affinity between the boronic acid and the diol moieties of the target analyte. Factors influencing this affinity include the pH of the medium, the pKa of the boronic acid, and the stereochemical arrangement of the diol groups on the analyte. nih.gov Advanced design strategies are employed to enhance this selectivity, leading to more precise and reliable sensing systems.

Ratiometric fluorescence sensing is a powerful technique that offers more reliable and quantitative measurements compared to simple intensity-based methods. rsc.org In a ratiometric sensor, the binding of an analyte causes opposing changes in fluorescence intensity at two different emission wavelengths. rsc.org The ratio of these two intensities is then used as the analytical signal. This approach can effectively cancel out fluctuations caused by instrumental factors, probe concentration, and photobleaching, leading to higher accuracy. rsc.org

Naphthalene-based boronic acids have been successfully designed to act as ratiometric sensors. For example, researchers have shown that the substitution pattern on the naphthalene ring is critical. A study on two isomers, 5-(dimethylamino)naphthalene-1-boronic acid (5-DMANBA) and 4-(dimethylamino)naphthalene-1-boronic acid (4-DMANBA), demonstrated this principle. At a physiological pH of 7.4, 5-DMANBA exhibited a ratiometric response to fructose (B13574), with a decrease in emission at 513 nm and a simultaneous 36-fold increase at 433 nm. rsc.orgrsc.org This behavior makes it a promising candidate for quantitative sugar sensing. rsc.org

Table 1: Ratiometric Fluorescence Response of a Naphthalene Boronic Acid Isomer

| Compound | Analyte (Concentration) | Emission Wavelength 1 (λem1) | Intensity Change at λem1 | Emission Wavelength 2 (λem2) | Intensity Change at λem2 | Reference |

|---|---|---|---|---|---|---|

| 5-(dimethylamino)naphthalene-1-boronic acid (5-DMANBA) | Fructose (50 mM) | 513 nm | 61% Decrease | 433 nm | 36-fold Increase | rsc.orgrsc.org |

"Off-on" (or "turn-on") sensing is another highly effective design strategy where the sensor is non-fluorescent or weakly fluorescent in its free state ("off") and becomes highly fluorescent upon binding to its target analyte ("on"). acs.orgnih.gov This approach provides a high signal-to-background ratio, which is advantageous for sensitivity. nih.gov The mechanism often involves the suppression of a fluorescence quenching process, such as PET, upon analyte binding. acs.org

The isomeric compound 4-(dimethylamino)naphthalene-1-boronic acid (4-DMANBA), in contrast to its ratiometric counterpart, functions as an off-on sensor. rsc.orgnih.gov In the absence of saccharides, its fluorescence is low. However, upon the addition of fructose (50 mM) at pH 7.4, it displays a significant 41-fold increase in fluorescence emission intensity, demonstrating a clear off-on response. nih.gov

Table 2: Off-On Fluorescence Response of a Naphthalene Boronic Acid Isomer

| Compound | Analyte (Concentration) | Emission Wavelength (λem) | Intensity Change | Reference |

|---|---|---|---|---|

| 4-(dimethylamino)naphthalene-1-boronic acid (4-DMANBA) | Fructose (50 mM) | 445 nm | 41-fold Increase | rsc.orgnih.gov |

Development of Fluorescent Probes for Specific Biomolecules

The versatility of the boronic acid recognition motif has enabled the development of fluorescent probes for a diverse array of important biomolecules. nih.govrsc.org By coupling boronic acids to fluorophores like naphthalene, researchers have created sensors for:

Saccharides: The most common application is the detection of sugars like glucose and fructose. nih.govrsc.org Developing sensors that can operate at physiological pH for continuous glucose monitoring is a major area of research. nih.govrsc.org

Catecholamines: Molecules like dopamine (B1211576) and L-DOPA, which contain a catechol (a cis-1,2-diol) group, can be selectively detected by boronic acid probes. electrochemsci.orgresearchgate.net This is valuable for studying neurological processes and diseases. researchgate.net

Hydrogen Peroxide (H₂O₂): Boronic acids and their boronate ester derivatives can react with H₂O₂, a key reactive oxygen species (ROS), leading to an oxidative transformation that cleaves the carbon-boron bond. nih.gov This irreversible reaction can be harnessed to design "off-on" fluorescent probes for detecting oxidative stress in biological systems. nih.gov

The specific structure of this compound, with its protected hydroxyl group (as a benzyl (B1604629) ether), suggests it could be a building block for such sensors, potentially offering modulated solubility and electronic properties compared to analogues with a free hydroxyl or amino group.

Carbohydrate Recognition

Boronic acids are known to function as chemical receptors for carbohydrates through the formation of reversible covalent bonds with cis-1,2- or 1,3-diols, which are structural features abundant in saccharides. This interaction leads to the formation of five- or six-membered cyclic boronate esters.

When a fluorophore, such as a naphthalene moiety, is part of the boronic acid's molecular structure, this binding event can alter the electronic properties of the system. This alteration often results in a detectable change in the fluorescence signal, such as an increase or decrease in emission intensity or a shift in the emission wavelength. This principle forms the basis of fluorescent sensors for carbohydrates. For a compound like this compound, it is hypothesized that binding to a saccharide would modulate the fluorescence of the benzyloxynaphthalene group. However, no experimental data, such as binding affinities or fluorescence response to specific sugars (e.g., fructose, glucose), has been reported for this particular compound.

Ion Sensing

The boronic acid group is a Lewis acid, meaning it can accept a pair of electrons. This property allows it to interact with Lewis bases, including certain anions like fluoride (B91410) (F⁻). This interaction can lead to the formation of a fluoroboronate species, which, similar to saccharide binding, can perturb the electronic state of the attached fluorophore and cause a change in its fluorescence. While various boronic acid-based fluorescent sensors have been developed for the detection of fluoride and other ions, no studies have been published that specifically employ or characterize this compound for the purpose of ion sensing.

Computational and Mechanistic Investigations of 1 Benzyloxynaphthalene 4 Boronic Acid Reactivity

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and reactivity of boronic acids. nih.govresearchgate.net For 1-Benzyloxynaphthalene-4-boronic acid, theoretical studies can predict various physicochemical properties that influence its behavior in chemical reactions.

Substituents play a major role in influencing the reactivity of aromatic compounds. ajpchem.org In this compound, the bulky benzyloxy group and the extended π-system of the naphthalene (B1677914) ring are expected to significantly modulate the electronic properties of the boronic acid moiety. DFT calculations can quantify these effects by computing parameters such as:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the compound's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.gov For aryl boronic acids, the HOMO is typically localized on the aromatic ring, while the LUMO is often associated with the vacant p-orbital of the boron atom. The electron-donating nature of the benzyloxy group can raise the HOMO energy level, potentially making the compound more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the benzyloxy and hydroxyl groups, and a positive potential around the boron atom and the acidic protons of the B(OH)₂ group. This information is invaluable for predicting sites of interaction with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and hyperconjugative effects within the molecule. researchgate.net It can be used to understand the delocalization of electrons between the naphthalene ring, the benzyloxy group, and the boronic acid moiety, which in turn affects the strength and reactivity of the carbon-boron bond.

Rotational Barriers: Computational studies can also determine the rotational barriers around key single bonds, such as the C-O bond of the benzyloxy group and the C-B bond. researchgate.net These barriers can influence the conformational preferences of the molecule, which may have implications for its ability to participate in reactions requiring specific geometric arrangements.

A hypothetical data table summarizing key computational parameters for this compound, derived from DFT calculations at the B3LYP/6-311++G(d,p) level, is presented below.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| Charge on Boron Atom | +0.8 e |

These theoretical studies provide a foundational understanding of the intrinsic properties of this compound, which is essential for interpreting its reactivity in complex chemical transformations.

Elucidation of Reaction Mechanisms and Transition States

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The mechanism of this reaction has been extensively studied, and while general principles apply, the specific nature of the boronic acid can influence reaction rates and efficiencies. nih.govorganic-chemistry.org

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This is often the rate-determining step and is where the boronic acid's structure is most critical.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Ar'), regenerating the palladium(0) catalyst.

For this compound, the transmetalation step requires activation by a base. organic-chemistry.org The base reacts with the Lewis acidic boronic acid to form a more nucleophilic boronate species [R-B(OH)₃]⁻. researchgate.net Computational studies have been instrumental in evaluating the energetics of different proposed pathways for transmetalation. nih.gov

Two primary mechanistic pathways for transmetalation are often considered:

The "Boronate" Pathway: The pre-formed tetracoordinate boronate species reacts with the Ar-Pd-X complex. This is widely considered the dominant pathway.

The "Oxo-palladium" Pathway: The Ar-Pd-X complex first reacts with the base to form an Ar-Pd-OH intermediate, which then reacts with the neutral boronic acid.

The table below outlines the key intermediates and transition states in the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X).

| Step | Intermediate/Transition State | Description |

|---|---|---|

| Activation | [1-Benzyloxynaphthalen-4-yl-B(OH)₃]⁻ | Formation of the tetracoordinate boronate anion. |

| Transmetalation | [Ar-Pd(L)₂-O-B(OH)₂(R)]⁻ (TS) | Transition state for the transfer of the naphthalenyl group to palladium. |

| Ar-Pd(L)₂-R | Intermediate after the transfer of the organic group. | |

| Reductive Elimination | [Ar-R-Pd(L)₂] (TS) | Transition state leading to the formation of the C-C bond. |

Understanding these mechanistic details allows for the rational selection of reaction conditions (e.g., base, solvent, ligands) to optimize the synthesis of biaryl compounds derived from this compound.

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques are indispensable for gaining mechanistic insights into reactions involving this compound. By monitoring the changes in spectroscopic signals over the course of a reaction, it is possible to identify intermediates and understand their transformations.

¹¹B NMR Spectroscopy: This is a particularly powerful tool for studying boronic acids. nih.govnsf.gov The boron nucleus is NMR-active, and its chemical shift is highly sensitive to its coordination environment. Neutral, trigonal planar boronic acids (sp² hybridized) typically resonate at a lower field (around 20-30 ppm), while tetracoordinate boronate esters or complexes (sp³ hybridized) appear at a higher field (around 5-15 ppm). nsf.govresearchgate.net By monitoring the ¹¹B NMR spectrum during a reaction, one can directly observe the conversion of the boronic acid to the active boronate species upon addition of a base, providing evidence for the activation step. nih.gov

¹H and ¹³C NMR Spectroscopy: These standard techniques can be used to follow the consumption of starting materials and the formation of products. In some cases, it may be possible to observe signals from key intermediates if they are present in sufficient concentration.

FT-IR Spectroscopy: Infrared spectroscopy can provide information about the bonding in the molecule. The B-O-H stretching and bending vibrations in the boronic acid will change upon formation of the boronate complex. These changes can be monitored to follow the reaction progress. researchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates in the catalytic cycle. nih.gov By carefully designing experiments, it is possible to intercept and identify species such as palladium-boronate complexes, providing direct evidence for their existence.

The following table summarizes the expected spectroscopic changes for this compound during a typical Suzuki-Miyaura reaction.

| Technique | Species | Expected Observation |

|---|---|---|

| ¹¹B NMR | Boronic Acid (R-B(OH)₂) | Signal around 20-30 ppm. |

| Boronate ([R-B(OH)₃]⁻) | Upfield shift to around 5-15 ppm upon base addition. | |

| FT-IR | Boronic Acid | Characteristic O-H and B-O stretching frequencies. |

| Boronate | Shift in B-O stretching frequencies due to change in coordination. | |

| ESI-MS | Reaction Mixture | Detection of masses corresponding to key intermediates (e.g., [Ar-Pd-R]). |

Analysis of Stereoelectronic Effects and Intermolecular Interactions

The reactivity of this compound is not only governed by the electronic properties of the substituents but also by stereoelectronic effects and intermolecular interactions.

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. In the context of this compound, a key stereoelectronic effect is the alignment of the C-B bond with the π-system of the naphthalene ring. For efficient participation in the transmetalation step of the Suzuki coupling, overlap between the orbitals of the C-B bond and the π-system is important. The bulky benzyloxy group at the 1-position could potentially cause some twisting of the boronic acid group out of the plane of the naphthalene ring, which might affect this overlap and, consequently, the reactivity.

Intermolecular interactions play a crucial role in the solid-state structure of the compound and can also influence its solubility and reactivity in solution. Potential intermolecular interactions for this compound include:

Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety are capable of forming strong hydrogen bonds, often leading to the formation of dimers or extended networks in the solid state. researchgate.net

π-π Stacking: The extended aromatic systems of the naphthalene and benzyl (B1604629) groups can participate in π-π stacking interactions, where the rings align face-to-face or offset. These interactions can influence the crystal packing and the aggregation of the molecule in solution.

C-H···π Interactions: The C-H bonds of the benzyl and naphthalene groups can act as weak hydrogen bond donors to the π-electron clouds of adjacent aromatic rings.

Computational methods like Hirshfeld surface analysis and the non-covalent interaction (NCI) index can be used to visualize and quantify these weak interactions. nih.govresearchgate.net The NCI index, for instance, can generate real-space maps of non-covalent interactions, highlighting regions of van der Waals interactions, hydrogen bonding, and steric repulsion. nih.gov Understanding these interactions is important for rationalizing the physical properties of the compound and how it interacts with solvents, catalysts, and other reagents in a reaction mixture.

| Interaction Type | Involved Groups | Potential Impact |

|---|---|---|

| Hydrogen Bonding | -B(OH)₂ groups | Crystal packing, solubility. |

| π-π Stacking | Naphthalene and Benzyl rings | Solid-state structure, aggregation in solution. |

| C-H···π Interactions | Aromatic C-H and π-systems | Fine-tuning of molecular conformation and packing. |

Emerging Research Avenues and Future Perspectives for Naphthalene Boronic Acid Systems

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding synthetic methodologies, with a strong emphasis on reducing waste, minimizing energy consumption, and utilizing renewable resources. Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology to achieve these goals. The integration of naphthalene-boronic acid synthesis, including that of complex derivatives like 1-Benzyloxynaphthalene-4-boronic acid, with flow chemistry presents a significant avenue for sustainable chemical production.

Traditional batch synthesis of boronic acids can be fraught with challenges, including difficulties in controlling exothermic reactions, ensuring efficient mixing, and handling unstable intermediates. Flow chemistry offers elegant solutions to these problems. organic-chemistry.org The high surface-area-to-volume ratio in microreactors allows for superior heat exchange and precise temperature control, which is crucial for managing the often highly exothermic lithiation-borylation sequences used in boronic acid synthesis. datapdf.com This enhanced control can lead to cleaner reactions with fewer byproducts, thus simplifying purification and reducing waste.

Moreover, flow chemistry enables the safe handling of hazardous reagents and unstable intermediates by generating them in situ and immediately consuming them in the next reaction step. datapdf.com This "just-in-time" approach minimizes the risks associated with storing and handling reactive species. For the synthesis of this compound, a multi-step flow process could be envisioned, starting from a suitable naphthalene (B1677914) precursor, proceeding through a benzyloxylation step, followed by a continuous lithiation-borylation sequence.

The move towards more sustainable synthetic routes also involves exploring greener solvents and catalysts. Aqueous-phase Suzuki-Miyaura coupling reactions, a cornerstone application of boronic acids, are being increasingly developed to reduce the reliance on volatile organic compounds. The development of water-soluble catalysts and ligands is key to this endeavor.

Table 1: Comparison of Batch vs. Flow Synthesis for Aryl Boronic Acids

| Feature | Batch Synthesis | Flow Chemistry |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. |

| Mixing | Can be slow and inefficient, especially on a large scale. | Rapid and efficient mixing due to small reactor dimensions. |

| Safety | Handling of hazardous reagents and intermediates can be risky. | In situ generation and consumption of unstable species improves safety. |

| Scalability | Scaling up can be challenging and require re-optimization. | Readily scalable by running the system for longer or in parallel. |

| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control over reaction parameters. |

Advanced Applications in Complex Chemical Systems

The utility of this compound and its analogues extends beyond simple building blocks for Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org These molecules are poised to play a crucial role in the construction of highly complex chemical systems with tailored functions. The sterically demanding nature of the 1-benzyloxynaphthyl group can be exploited to control the stereochemistry of reactions and influence the three-dimensional architecture of target molecules.

In the realm of total synthesis of natural products, boronic acids are invaluable intermediates. The ability to introduce the 1-benzyloxynaphthalene-4-yl moiety into a complex molecular framework can impart unique photophysical or biological properties. The benzyl (B1604629) ether linkage also serves as a versatile protecting group that can be cleaved under specific conditions to reveal a naphthol functionality for further elaboration.

Furthermore, the principles of self-assembly are being increasingly harnessed to create sophisticated supramolecular structures. Naphthalene derivatives are well-known for their ability to engage in π-π stacking interactions, which can drive the formation of ordered assemblies. Boronic acids, in turn, can form reversible covalent bonds with diols, leading to the formation of boronate esters. The combination of these features in molecules like this compound could be utilized to construct dynamic and responsive supramolecular systems, such as molecular cages, polymers, and gels. nih.gov For instance, the co-assembly of 1,8-dihydroxynaphthalene with aryl boronic acids and bipyridine linkers has been shown to form stable host-guest complexes. nih.gov

Cross-Disciplinary Research at the Interface of Chemistry and Materials Science

The intersection of chemistry and materials science offers fertile ground for the application of functionalized naphthalene-boronic acids. The extended π-conjugated system of the naphthalene core imparts interesting electronic and photophysical properties, making these compounds attractive for the development of advanced materials.

One of the most promising areas is in the field of organic electronics, particularly in the design of organic light-emitting diodes (OLEDs). Naphthalene derivatives are known to be efficient blue-light emitters, a crucial component for full-color displays and solid-state lighting. gatech.edu By incorporating the this compound moiety into larger conjugated systems via cross-coupling reactions, it is possible to fine-tune the emission color, quantum yield, and charge transport properties of the resulting materials. The benzyloxy group can also influence the solid-state packing of the molecules, which has a profound impact on the performance of organic electronic devices.

Moreover, the boronic acid functionality can be used to anchor these chromophores onto surfaces or to create porous organic frameworks (POFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The ability to precisely control the structure and functionality of the building blocks, such as this compound, is key to designing materials with desired properties.

Innovations in Catalyst Design and Organocatalysis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the development of highly active and selective catalysts remains an area of intense research. organic-chemistry.org For sterically hindered substrates like this compound, the design of appropriate palladium catalysts and ligands is crucial for achieving high reaction efficiency. rsc.org Recent advances have focused on the development of bulky and electron-rich phosphine (B1218219) ligands that can promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle. rsc.org Furthermore, there is a growing interest in phosphine-free palladium catalyst systems to reduce cost and simplify product purification.

Beyond traditional metal catalysis, the field of organocatalysis, which utilizes small organic molecules as catalysts, is rapidly expanding. Boronic acids themselves can act as Lewis acid catalysts for a variety of organic transformations. The electron-deficient boron center can activate carbonyl compounds and other functional groups towards nucleophilic attack. While the catalytic activity of simple aryl boronic acids is often modest, the introduction of specific substituents can enhance their catalytic prowess. The sterically encumbered environment around the boron atom in this compound could lead to unique selectivity in organocatalytic reactions. nih.gov

The development of chiral boronic acid catalysts for asymmetric synthesis is another exciting frontier. By incorporating a chiral scaffold into the boronic acid structure, it is possible to induce enantioselectivity in a range of reactions. The 1-benzyloxynaphthalene unit could serve as a bulky and well-defined platform for the design of new chiral organocatalysts.

New Directions in Molecular Probes and Diagnostics

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols is the basis for their widespread use in the development of molecular probes and sensors, particularly for the detection of carbohydrates. This interaction is highly specific and can be tuned by modifying the electronic properties of the boronic acid. Naphthalene derivatives are excellent fluorophores, exhibiting high quantum yields and sensitivity to their local environment. nih.gov The combination of a naphthalene fluorophore with a boronic acid recognition unit in a single molecule, such as a derivative of this compound, can lead to highly effective fluorescent sensors.

Upon binding of a diol-containing analyte, such as glucose, to the boronic acid moiety, a change in the electronic properties of the molecule can occur, leading to a detectable change in the fluorescence emission (e.g., intensity, wavelength, or lifetime). rsc.org The benzyloxy group in this compound can be used to modulate the photophysical properties of the naphthalene core and to introduce additional functionalities. For example, it could be replaced with other groups to create probes for different analytes or to improve water solubility for biological applications.

These molecular probes have significant potential in medical diagnostics, for example, in the continuous monitoring of blood glucose levels in diabetic patients. Beyond carbohydrates, boronic acid-based probes are being developed for the detection of other biologically important molecules, such as reactive oxygen species (ROS) and certain metal ions. rsc.org The versatility of the 1-benzyloxynaphthalene scaffold makes it an attractive platform for the design of a new generation of highly sensitive and selective molecular probes for a wide range of diagnostic applications.

Table 2: Examples of Naphthalene-Based Fluorescent Probes and Their Applications

| Probe Structure | Target Analyte | Sensing Mechanism |

| Naphthalene with benzoyl hydrazone | Al³⁺ ions | Complexation-induced fluorescence enhancement. rsc.org |

| Distyrylnaphthalene derivatives | Cellular membranes | Incorporation into lipid bilayers with high fluorescence. nih.gov |

| Naphthalene derivative with Schiff base | Al³⁺ ions | Chelation-enhanced fluorescence. nih.gov |

| Naphthalene derivative with 2-(diphenylphosphino)benzoate | Nitroxyl (HNO) | Staudinger ligation-induced fluorescence turn-on. rsc.org |

Q & A

Q. What are the recommended synthetic routes for 1-Benzyloxynaphthalene-4-boronic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(OAc)₂) and aryl halides. Alternatively, direct boronation of naphthalene derivatives using borylation reagents (e.g., bis(pinacolato)diboron) is feasible. Optimize yield by adjusting solvent systems (e.g., THF/water mixtures), catalyst loading (0.5–5 mol%), and reaction temperature (60–100°C). Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm aromatic substitution patterns and benzyloxy group integration. ¹¹B NMR can verify boronic acid functionality.

- Mass Spectrometry (LC-MS) : Confirm molecular weight and purity (>97% by HPLC, as per typical boronic acid standards).

- Stability Testing : Monitor degradation under ambient conditions (e.g., moisture sensitivity) using TLC or FT-IR to detect boroxine formation .

Q. What are the solubility and storage guidelines for this compound in laboratory settings?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Pre-dissolve in DMSO for aqueous applications.

- Storage : Store at 2–4°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis. Use desiccants to mitigate moisture absorption .

Advanced Research Questions

Q. How can researchers design experiments to probe the binding affinity of this compound with diols or anions, and resolve contradictory binding data?

- Methodological Answer :

- Fluorescence Titration : Monitor fluorescence quenching/enhancement upon interaction with diols (e.g., saccharides) or anions (e.g., fluoride).

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Ka) and thermodynamic parameters (ΔH, ΔS).

- Addressing Contradictions : Control pH (5.5–8.5), as boronic acid-diol binding is pH-dependent. Validate using orthogonal techniques (e.g., ¹H NMR titration) and rule out competing interactions (e.g., buffer ions) .